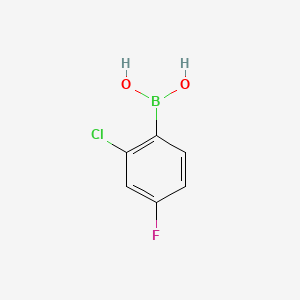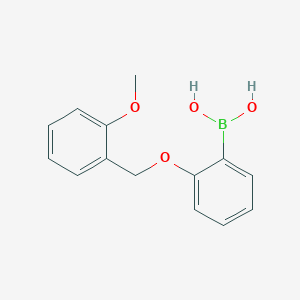
(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Vue d'ensemble
Description
“(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid”, also known as 2-MBOPB, is an organic boronic acid. It is a solid compound with the empirical formula C14H15BO4 . The CAS Number is 871125-76-7 .
Molecular Structure Analysis
The molecular structure of “(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid” can be represented by the SMILES stringCOc1ccccc1COc2ccccc2B(O)O . This indicates that the molecule contains a boronic acid group (B(O)O) attached to a phenyl ring, which is further connected to a methoxybenzyl group. Physical And Chemical Properties Analysis
“(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid” is a solid compound with a melting point of 87-90 °C . Its molecular weight is 258.08 .Applications De Recherche Scientifique
Glucose Sensing and Diabetes Management
Phenylboronic acids can form reversible complexes with polyols, including sugars. This property allows them to function as glucose-sensitive polymers, enabling self-regulated insulin release in diabetes treatment .
Diagnostic Agents
Due to their ability to bind with sugars, PBAs can be used as diagnostic agents for conditions where sugar levels are a concern .
Wound Healing
PBAs have been noted for their application in wound healing processes .
Tumor Targeting
These compounds have also been explored for their potential in tumor targeting, which could be beneficial in cancer research and therapy .
Sensing Applications
Boronic acids are utilized in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
Drug Delivery Systems
PBAs have been highlighted for their interaction with sialic acid as a new class of molecular targets and strategies for drug delivery applications .
Mécanisme D'action
Target of Action
Boronic acids, including 2-(2’-methoxybenzyloxy)phenylboronic acid, are known to participate in numerous cross-coupling reactions . They serve as a source of phenyl groups in these reactions .
Mode of Action
The mode of action of 2-(2’-Methoxybenzyloxy)phenylboronic acid is primarily through its participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling . In the presence of a palladium (0) catalyst and base, phenylboronic acids and vinyl halides are coupled to produce phenyl alkenes .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 2-(2’-Methoxybenzyloxy)phenylboronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Boronic acids are generally stable and easy to handle, which may suggest good bioavailability .
Result of Action
The result of the action of 2-(2’-Methoxybenzyloxy)phenylboronic acid is the production of phenyl alkenes through the Suzuki-Miyaura coupling reaction . This reaction is widely applied in organic synthesis, suggesting that the compound could have significant molecular and cellular effects.
Action Environment
The action of 2-(2’-Methoxybenzyloxy)phenylboronic acid can be influenced by environmental factors. For instance, the compound is water-soluble and may spread in water systems . Additionally, the dehydration of boronic acids can lead to the formation of boroxines, the trimeric anhydrides of phenylboronic acid . This reaction is driven thermally, suggesting that temperature is a key environmental factor influencing the compound’s action .
Propriétés
IUPAC Name |
[2-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-13-8-4-2-6-11(13)10-19-14-9-5-3-7-12(14)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEPOAZWOBVBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584720 | |
| Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871125-76-7 | |
| Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B1591533.png)
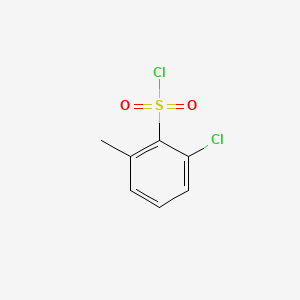
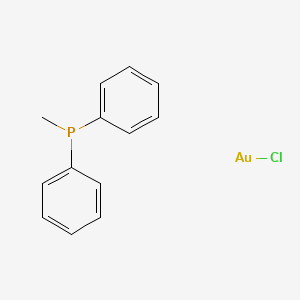
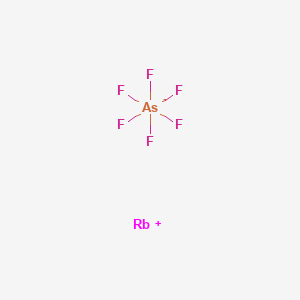
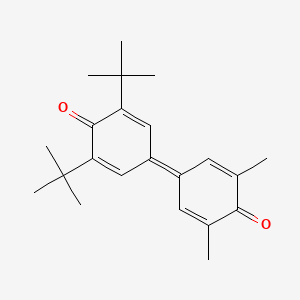
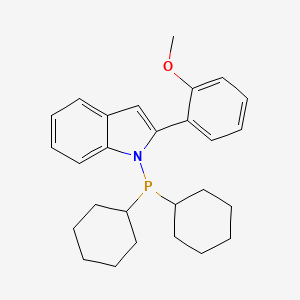

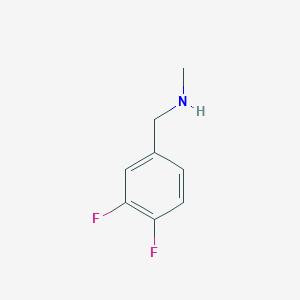
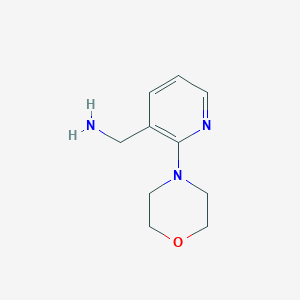
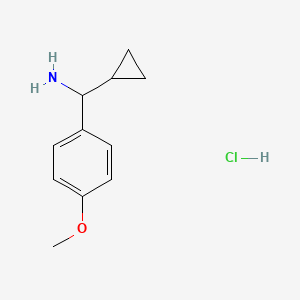
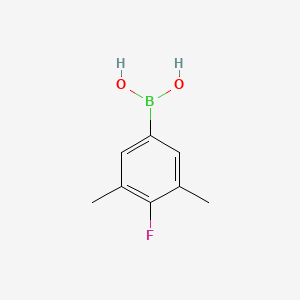
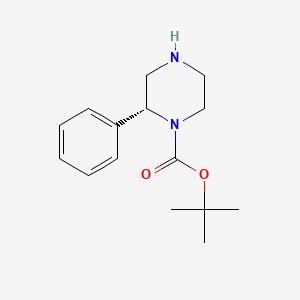
![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)
